4-(3-Fluorophenyl)but-3-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(3-fluorophenyl)but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1-5,7H,6H2,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMPQUMKZCYVKU-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279972 | |
| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127404-67-5 | |
| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127404-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Fluorine in Carboxylic Acids
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Fluoro-substituted carboxylic acids are particularly significant as synthetic intermediates for several key reasons:
Modulation of Acidity and Reactivity: The high electronegativity of the fluorine atom can significantly impact the acidity (pKa) of the carboxylic acid group. This modulation of electronic properties can be harnessed to fine-tune the reactivity of the molecule in subsequent synthetic transformations.
Enhanced Biological Activity: In medicinal chemistry, the incorporation of fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. nih.gov This is often attributed to the ability of fluorine to block sites of oxidative metabolism and to participate in favorable intermolecular interactions.
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be crucial for its interaction with enzymes or receptors. researchgate.net
The strategic placement of a fluorine atom on the phenyl ring of 4-(3-Fluorophenyl)but-3-enoic acid, therefore, pre-programs the molecule with a set of desirable properties that can be carried through to more complex synthetic targets.
The Synthetic Utility of α,β Unsaturated Carboxylic Acids
The α,β-unsaturated carboxylic acid scaffold is a cornerstone of organic synthesis, offering a wealth of reactive possibilities. This functional group arrangement provides multiple sites for chemical modification, making it a versatile platform for the construction of diverse molecular architectures.
Key reactions involving this scaffold include:
Michael Addition: The β-carbon of the unsaturated system is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Cyclization Reactions: The dual functionality of the α,β-unsaturated carboxylic acid allows for its participation in various cyclization strategies to form heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net
Lactone Formation: Intramolecular reactions can lead to the formation of butenolides, a class of lactones that are present in numerous biologically active natural products. acs.org
The α,β-unsaturated nature of 4-(3-Fluorophenyl)but-3-enoic acid thus provides a gateway to a vast array of chemical transformations, enabling the synthesis of complex molecules with high efficiency.
Research Relevance of 4 3 Fluorophenyl but 3 Enoic Acid
Established Synthetic Pathways for But-3-enoic Acid Derivatives
The synthesis of but-3-enoic acid and its derivatives is a significant area of research due to their utility as building blocks in organic synthesis. These compounds can be prepared through various established pathways, with carbonylation and hydrocarboxylation reactions being among the most prominent and efficient methods.
Carbonylation Reactions
Carbonylation reactions introduce a carbonyl group into an organic molecule and are a powerful tool for the synthesis of carboxylic acids and their derivatives. acs.org Palladium-catalyzed carbonylation, in particular, has been extensively studied and applied to a wide range of substrates. uni-rostock.de
The palladium-catalyzed carbonylation of unsaturated alcohols, particularly allylic alcohols, represents a direct and atom-economical route to β,γ-unsaturated carboxylic acids like but-3-enoic acid. researchgate.net Although allylic alcohols are inexpensive and readily available starting materials, their carbonylation has historically required harsh conditions, such as high temperatures and pressures. researchgate.net However, recent advancements have led to the development of highly active palladium catalyst systems that can operate under milder conditions. A key aspect of this transformation is the in situ formation of a palladium hydride species, which then participates in the catalytic cycle. researchgate.net
A proposed mechanism for the palladium-catalyzed carbonylation of allylic alcohols involves the coordination of the alcohol to the palladium center, followed by an oxidative addition. This forms a palladium(IV) intermediate, which then undergoes reductive elimination to yield the desired ester product and regenerate the active palladium hydride catalyst. researchgate.net
A significant breakthrough in this area was the development of a procedure for the direct carbonylation of allylic alcohols at a low carbon monoxide pressure (10 bar). This method proved effective for the carbonylation of various allylic alcohols, demonstrating the potential for more industrially viable and sustainable processes. researchgate.net
The outcome of palladium-catalyzed carbonylation reactions is highly dependent on the choice of ligands and the specific reaction conditions employed. These factors can significantly influence the yield, regioselectivity, and stereoselectivity of the transformation. nih.govmdpi.com
The ligand environment around the palladium center plays a crucial role in modulating the catalyst's activity and selectivity. acs.org For instance, in the palladium-catalyzed heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of the PAd2nBu ligand was found to be critical for achieving high regioselectivity. chemrxiv.org A data-driven approach identified four key ligand parameters that govern the regioselectivity in this type of transformation, highlighting the importance of subtle noncovalent interactions between the ligand and the substrates. nih.gov
In a different study focusing on the palladium-catalyzed 1,2-diarylation of vinyl esters, the choice of ligand had a significant impact on the chemoselectivity and the level of palladium leaching into the product. mdpi.com The use of a specific palladium-dmpzc catalyst resulted in a highly efficient and chemoselective reaction in water, with ultralow levels of palladium contamination in the final product. mdpi.com This demonstrates the potential for designing more sustainable and "green" catalytic processes through rational ligand selection.
The reaction conditions, including the choice of solvent, temperature, and pressure, also have a profound effect on the outcome of these reactions. For example, in the synthesis of α,β-unsaturated piperidones via a palladium-catalyzed cascade carbonylation, the use of 2-diphenylphosphinopyridine as a ligand under specific reaction conditions was key to achieving the desired transformation, which involves a remarkable cleavage of a carbon-carbon triple bond. nih.gov
The following table summarizes the effect of different ligands on the yield and regioselectivity of a model palladium-catalyzed heteroannulation reaction.
| Ligand | Yield (%) | Regioisomeric Ratio (3a:4a) |
| None | 32 | - |
| L1 | 56 | 92:8 |
| Various other phosphine (B1218219) ligands | <32 | Primarily 2-substituted product |
| Data sourced from a study on ligand control in palladium-catalyzed heteroannulation reactions. nih.gov |
Hydrocarboxylation Techniques
Hydrocarboxylation, the addition of a hydrogen atom and a carboxyl group across an unsaturated bond, provides another direct route to carboxylic acids. Recent advancements in this field have focused on the use of visible light and the incorporation of carbon dioxide as a sustainable C1 source.
Visible-light photoredox catalysis has emerged as a powerful tool for promoting a variety of organic transformations under mild conditions. rsc.org This approach has been successfully applied to the hydrocarboxylation of unsaturated compounds. rsc.orgbohrium.com A recently developed method describes the first visible-light-promoted hydrocarboxylation of allenes using a commercially available iridium photocatalyst. rsc.orgnih.gov This strategy affords β,γ-unsaturated linear carboxylic acids with complete regioselectivity. rsc.org The reaction is initiated by light, as no product is formed in the absence of either the photocatalyst or light. rsc.org
This method represents a significant advance in the hydrocarboxylation of allenes, which had previously received little attention compared to alkenes and alkynes. rsc.org The ability to achieve high regioselectivity under mild, visible-light-promoted conditions opens up new avenues for the synthesis of complex carboxylic acids. rsc.org
Another study demonstrated a metal- and photocatalyst-free, visible-light-promoted selenylation of coumarin (B35378) derivatives, suggesting that under certain conditions, visible light alone can induce C-H functionalization. rsc.org While not a hydrocarboxylation, this highlights the growing potential of visible-light-mediated reactions in organic synthesis.
The use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of carboxylic acids is a highly attractive and sustainable approach. google.com Several methods have been developed to incorporate CO2 into organic molecules to form the carboxyl group.
One strategy involves the reaction of a Grignard reagent with CO2. For example, 3-butenoic acid can be synthesized by first preparing a Grignard reagent from chloropropene and magnesium, followed by its reaction with CO2 at low temperatures. However, this method can be cumbersome and result in moderate yields. google.com
A more recent and efficient method for producing 3-butenoic acid involves an electrochemical process. google.com In this approach, a solution of allyl chloride, tetrabutylammonium (B224687) iodide, and acetonitrile (B52724) is electrolyzed in the presence of a saturated CO2 atmosphere. google.com This method is advantageous due to its simple and safe operation, use of readily available materials, low cost, high yield, and lack of environmental pollution. google.com
The visible-light-promoted hydrocarboxylation of allenes mentioned previously also utilizes CO2, in conjunction with a formate (B1220265) salt, as the carboxylating agent. rsc.org This further underscores the potential of combining visible-light photocatalysis with CO2 utilization for the sustainable synthesis of carboxylic acids.
The following table provides an overview of different CO2 incorporation methods for the synthesis of but-3-enoic acid.
| Method | Reagents | Conditions | Yield |
| Grignard Reaction | Chloropropene, Mg, CO2, I2 (catalyst) | -78 °C | 39% |
| Electrochemical | Allyl chloride, tetrabutylammonium iodide, acetonitrile, CO2 | 20 °C, -2.3V constant potential | 49.9% |
| Data sourced from a patent describing the preparation of 3-butenoic acid. google.com |
Olefination and Wittig-type Reactions (General relevance for enoic acid synthesis)
Olefination reactions are fundamental in organic synthesis for the construction of carbon-carbon double bonds. Among these, the Wittig reaction and its variants are paramount for converting carbonyl compounds (aldehydes and ketones) into alkenes.
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt by treatment with a strong base. These ylides are chemoselective, reacting preferentially with aldehydes and ketones over esters or amides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes.
A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This method employs phosphonate carbanions, which are generated by deprotonating phosphonate esters. wikipedia.orgwikipedia.org A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, especially with aldehydes. wikipedia.org The phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. organicchemistrydata.org Reagents like triethyl phosphonoacetate are commonly used to introduce a two-carbon unit that forms the ester of the enoic acid. wikipedia.orgenamine.net
The general mechanism of the HWE reaction involves the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, forming an intermediate which then eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The preference for the (E)-isomer is a result of the stereochemical course of the reaction, which favors an anti-periplanar arrangement of the reactants in the transition state, leading to the trans-configured product. organicchemistrydata.org
| Reaction Name | Key Reagent Type | Typical Product Stereochemistry | Key Advantages |
| Wittig Reaction | Phosphorus Ylide | (Z)-alkene (with non-stabilized ylides); (E)-alkene (with stabilized ylides) | Broad applicability for C=C bond formation. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Predominantly (E)-alkene | High (E)-selectivity, more reactive nucleophile, easy byproduct removal. wikipedia.org |
Stereoselective Synthesis of (E)-4-(3-Fluorophenyl)but-3-enoic Acid
The stereoselective synthesis of (E)-4-(3-Fluorophenyl)but-3-enoic acid (CAS No: 127404-67-5) is most effectively achieved using the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity. wikipedia.orgbldpharm.com
The synthesis can be envisioned as a two-step process:
Horner-Wadsworth-Emmons Olefination: The reaction commences with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to form the phosphonate carbanion. This nucleophilic carbanion then reacts with 3-fluorobenzaldehyde. The subsequent intramolecular elimination of diethyl phosphate from the betaine (B1666868) intermediate yields ethyl (E)-4-(3-fluorophenyl)but-3-enoate. The reaction conditions are chosen to ensure the formation of the trans double bond.
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by heating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and yield the final product, (E)-4-(3-fluorophenyl)but-3-enoic acid.
Plausible Synthetic Scheme:
Step 1: HWE Reaction
3-Fluorobenzaldehyde is reacted with the ylide from triethyl phosphonoacetate to form Ethyl (E)-4-(3-fluorophenyl)but-3-enoate.
Step 2: Hydrolysis
Ethyl (E)-4-(3-fluorophenyl)but-3-enoate is hydrolyzed to (E)-4-(3-Fluorophenyl)but-3-enoic acid.
This method is highly efficient and provides excellent control over the alkene geometry, making it the preferred route for obtaining the pure (E)-isomer of the target compound.
Analogous Synthetic Routes to Related Fluoro-substituted Butenoic Acids
The synthetic strategies for this compound can be adapted to produce a variety of related fluoro-substituted butenoic and cinnamic acids. These analogues are valuable for structure-activity relationship (SAR) studies. nih.gov For example, the synthesis of 4-(4-Fluorophenyl)-4-phenylbut-3-enoic acid has been reported, involving the hydrolysis of a precursor, 3-ethoxycarbonyl-4-(4-fluorophenyl)-4-phenylbut-3-enoic acid, using a mixture of acetic acid and hydrobromic acid. prepchem.com The synthesis of various fluorinated cinnamic acid derivatives often employs similar olefination strategies. The Perkin reaction, an older method, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid. youtube.comHowever, HWE-type reactions remain a more modern and selective alternative. For instance, a range of fluorine-substituted cinnamic acid derivatives with tertiary amine side chains have been synthesized to explore their biological activities. nih.govThese syntheses highlight the versatility of coupling different fluorinated benzaldehydes with appropriate phosphonates or other C2-synthons.
Another approach involves the direct functionalization of fluorinated aromatic compounds. Palladium-catalyzed C-H olefination has been used to synthesize novel cinnamic acid analogues from 2-aminotropones and acrylates, demonstrating an alternative to pre-functionalized starting materials. rsc.org
| Compound Class | Synthetic Method Example | Key Reactants |
|---|---|---|
| Substituted Butenoic Acids | Hydrolysis of a diester precursor prepchem.com | 3-Ethoxycarbonyl-4-(4-fluorophenyl)-4-phenylbut-3-enoic acid |
| Fluorinated Cinnamic Acids | Horner-Wadsworth-Emmons Reaction wikipedia.orgnih.gov | Fluorine-substituted benzaldehyde, Triethyl phosphonoacetate |
| Cinnamic Acid Analogues | Pd-catalyzed C-H Olefination rsc.org | 2-Aminotropone, Acrylates |
| Halogenated Butenoic Acids | Hydrolysis & Dehydrohalogenation google.com| 1,1,1,3,4-pentachlorobutane, Sulfuric acid |
Production of Analogues and Compound Libraries Utilizing this compound
The structure of this compound, featuring a carboxylic acid, a double bond, and a fluorinated phenyl ring, makes it a versatile scaffold for the production of compound libraries. The carboxylic acid can be readily converted into a wide array of functional groups such as esters, amides, and acid chlorides, which can then undergo further reactions.
One strategy for library synthesis involves using the butenoic acid as a key building block. For instance, related 4-oxo-2-butenoic acids have been used as versatile intermediates for further derivatization, including cyclizations and addition reactions, to generate libraries of over 170 members with enhanced chemical diversity.
The α,β-unsaturated system is susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β-position. Furthermore, the double bond can be subjected to a range of transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups. The aromatic ring can also be further functionalized, although this is generally less straightforward.
By systematically reacting the core scaffold of this compound with a diverse set of reactants, large libraries of analogues can be generated. This approach is instrumental in medicinal chemistry for the discovery of new lead compounds, where variations in the substituents can be correlated with changes in biological activity. For example, libraries of fluorinated 3-benzylmenadiones were constructed to investigate their antiplasmodial activities, demonstrating how a core structure can be systematically modified to optimize a desired biological effect.
Reactions Involving the Carbon-Carbon Double Bond (C=C)
The π-system of the alkene functionality is a site of rich chemical reactivity, susceptible to various addition and cyclization reactions.
Addition Reactions: Hydrogenation and Halogenation
Hydrogenation: The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the unsaturated acid with hydrogen gas (H₂) in the presence of a metal catalyst. The process converts the but-3-enoic acid derivative into the corresponding saturated 4-(3-fluorophenyl)butanoic acid.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel (Ni). youtube.com The reaction is typically exothermic, and the choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure complete saturation of the double bond. youtube.com This transformation is fundamental in synthetic chemistry for producing saturated carboxylic acids from their unsaturated precursors.
Halogenation: The alkene can undergo electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). masterorganicchemistry.com This reaction proceeds by breaking the C=C π-bond and forming two new carbon-halogen single bonds on adjacent carbons, resulting in a vicinal dihalide. For instance, reaction with bromine in an inert solvent like dichloromethane would yield 4,5-dibromo-4-(3-fluorophenyl)butanoic acid. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.com This mechanistic pathway dictates that the addition of the two halogen atoms occurs with anti stereochemistry. masterorganicchemistry.com
| Reaction | Reagents | Product | Key Features |
| Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | 4-(3-Fluorophenyl)butanoic acid | Reduction of C=C to C-C; Typically syn-addition |
| Bromination | Br₂ in CH₂Cl₂ | 3,4-Dibromo-4-(3-fluorophenyl)butanoic acid | Electrophilic addition; Forms a vicinal dihalide; Anti-addition stereochemistry |
Cycloaddition Reactions (e.g., formation of dihydrofuranone derivatives)
The double bond in this compound can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the butenoic acid derivative can act as a dienophile, particularly if the double bond is activated by the phenyl ring. fiveable.melibretexts.org It can react with a conjugated diene to form a six-membered ring.
Furthermore, intramolecular reactions can lead to the formation of heterocyclic structures. For instance, under acidic conditions, the carboxyl group can act as an internal nucleophile, attacking the double bond (or a carbocation formed from it) to generate a cyclic ester, known as a lactone. libretexts.org Specifically, γ,δ-unsaturated acids like this one can cyclize to form γ-lactones (five-membered rings). The formation of dihydrofuranone (a type of γ-lactone) derivatives is a plausible transformation, potentially proceeding through an acid-catalyzed intramolecular cyclization. libretexts.orgresearchgate.net
Stereochemical Control in Olefinic Transformations
Controlling the stereochemical outcome of reactions at the C=C double bond is a critical aspect of modern organic synthesis.
In hydrogenation , the use of chiral catalysts enables asymmetric hydrogenation, producing a specific stereoisomer of the saturated product with high enantiomeric excess. For closely related β-arylbut-3-enoic acids, rhodium(I) complexes with chiral phosphine ligands have been shown to be highly effective catalysts for this purpose, yielding chiral β-arylbutanoic acids. rsc.org Similarly, ruthenium catalysts with chiral ligands like SunPhos have been successfully used for the direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids. nih.gov These methods provide access to enantiomerically enriched 4-(3-fluorophenyl)butanoic acid.
In halogenation , the reaction is inherently stereoselective. The mechanism involving a cyclic halonium ion intermediate necessitates that the subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com This provides predictable control over the relative stereochemistry of the two newly formed stereocenters in the dihalogenated product.
Reactions of the Carboxylic Acid Moiety (-COOH)
The carboxylic acid group is a versatile functional handle, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.
Esterification Reactions
This compound can be converted into its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and it is often driven to completion by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. masterorganicchemistry.comlidsen.com
For example, the reaction with methanol would yield methyl 4-(3-fluorophenyl)but-3-enoate.
| Alcohol | Catalyst | Product |
| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Methyl 4-(3-fluorophenyl)but-3-enoate |
| Ethanol (CH₃CH₂OH) | H₂SO₄ (catalytic) | Ethyl 4-(3-fluorophenyl)but-3-enoate |
Alternative methods for esterification that avoid strong acidic conditions include reaction with alkyl halides under basic conditions or using coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid before the addition of the alcohol.
Amidation and Peptide Coupling Analogues
The carboxylic acid can be transformed into an amide by reaction with a primary or secondary amine. Direct reaction of a carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. Therefore, the carboxylic acid is typically activated first.
Standard peptide coupling reagents are highly effective for this transformation. Reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium-based reagents (e.g., BOP, PyBOP) convert the hydroxyl group of the carboxylic acid into a better leaving group. Subsequent addition of an amine, such as aniline or butylamine, leads to the formation of the corresponding N-substituted 4-(3-fluorophenyl)but-3-enamide. The use of catalysts like niobia (Nb₂O₅) has also been shown to be effective for the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net These methods are fundamental in the synthesis of a wide array of amide-containing molecules.
Formation of Carboxylate Salts and Metal Complexes
The carboxylic acid group of this compound is a primary site for reactivity, readily undergoing deprotonation to form the corresponding carboxylate anion. This anion can then participate in the formation of various salts and coordinate with metal centers to form a range of metal complexes. The presence of the fluorophenyl and vinyl groups can influence the electronic properties and steric environment of the carboxylate, thereby affecting the stability and structure of the resulting complexes.
As a ligand, the carboxylate of this compound can coordinate to metal ions in several modes. The most common is a monodentate fashion, where one of the carboxylate oxygen atoms binds to the metal center. However, it can also act as a bidentate ligand, where both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a chelate ring. This bidentate coordination is often observed in the solid state and can lead to the formation of polynuclear metal-organic frameworks (MOFs) or discrete polynuclear complexes.
Reactions Involving the Fluorophenyl Group
The fluorophenyl group of this compound is susceptible to reactions typical of substituted benzene rings, most notably electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. The fluorine atom on the phenyl ring of this compound is a deactivating but ortho-, para-directing substituent. This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M).
The high electronegativity of fluorine results in a strong inductive withdrawal of electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. mnstate.edu However, the lone pairs on the fluorine atom can be donated to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. This resonance effect preferentially stabilizes the intermediates resulting from ortho and para attack, thus directing incoming electrophiles to these positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.compressbooks.pub For this compound, the but-3-enoic acid side chain is also a deactivating group, which would further decrease the reactivity of the aromatic ring towards electrophilic attack. The directing effects of both substituents would need to be considered to predict the regioselectivity of any SEAr reaction.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |
| -CH=CH-COOH | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Meta |
Given the opposing directing effects of the fluoro and but-3-enoic acid groups, the outcome of an electrophilic substitution reaction on this compound would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.
The carbon-fluorine bond in the fluorophenyl group, as well as the carbon-hydrogen bonds, can potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct C-F bond activation for cross-coupling is challenging, the aryl C-H bonds of the fluorophenyl ring can be functionalized through directed C-H activation/cross-coupling reactions. More commonly, the fluorophenyl group can be further modified, for example, by introducing a halide (Br or I) ortho or para to the fluorine, which can then readily participate in standard cross-coupling reactions like the Suzuki, Stille, or Heck reactions.
The Heck reaction, specifically, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. While the vinyl group of this compound itself could potentially act as the alkene component in a Heck reaction, it is more likely that a halogenated derivative of the fluorophenyl ring would be used as the coupling partner.
Derivatization Strategies for Structural Modification
The structural modification of this compound can be achieved through various derivatization strategies targeting its different functional groups.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |
| Carboxylic Acid | Esterification | Alcohols (e.g., methanol, ethanol) with acid catalyst | Esters |
| Carboxylic Acid | Amide Formation | Amines with coupling agents (e.g., DCC, EDC) | Amides |
| Carboxylic Acid | Reduction | LiAlH4, BH3·THF | Alcohols |
| Alkene | Hydrogenation | H2 with Pd/C catalyst | Saturated carboxylic acid |
| Alkene | Halogenation | Br2, Cl2 | Dihaloalkanes |
| Alkene | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides |
| Fluorophenyl Group | Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitro-substituted derivatives |
These derivatization reactions allow for the systematic modification of the physicochemical properties of this compound, such as its polarity, solubility, and biological activity, making it a versatile scaffold for the synthesis of a wide range of compounds. For instance, converting the carboxylic acid to an ester or an amide can significantly alter its pharmacokinetic profile in medicinal chemistry applications. Similarly, reactions at the alkene or the fluorophenyl ring can be used to introduce new functional groups and build more complex molecular architectures.
Spectroscopic Characterization Techniques for Structural Elucidation of 4 3 Fluorophenyl but 3 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the carbon-hydrogen framework and the influence of heteroatoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy for 4-(3-fluorophenyl)but-3-enoic acid reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 3-fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of intricate spin-spin coupling patterns among themselves and with the fluorine atom. The vinylic protons of the but-3-enoic acid chain exhibit characteristic chemical shifts and coupling constants that confirm the double bond's presence and stereochemistry. The methylene (B1212753) protons adjacent to the carboxylic acid group and the vinylic group will also show specific resonances, often as multiplets due to coupling with neighboring protons. The acidic proton of the carboxyl group is usually observed as a broad singlet, its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 6.90 - 7.40 | m | - |
| Vinylic-H (C=CH) | 6.20 - 6.60 | m | - |
| Vinylic-H (CH=C) | 5.80 - 6.10 | m | - |
| Methylene-H (CH₂) | 3.20 - 3.50 | d | - |
| Carboxylic Acid-H | 10.0 - 13.0 | br s | - |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield chemical shift, typically above 170 ppm. The carbons of the phenyl ring will appear in the aromatic region (around 110-140 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The olefinic carbons of the but-3-enoic acid chain will have distinct resonances in the range of 120-140 ppm. The methylene carbon will be found further upfield in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | > 170 |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H | 113 - 131 |
| Aromatic C (quaternary) | 135 - 145 |
| Vinylic (C=C) | 120 - 140 |
| Methylene (CH₂) | 30 - 40 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this fluorine signal is indicative of its electronic environment. wikipedia.org The coupling of the fluorine nucleus with adjacent protons on the aromatic ring (ortho and meta protons) will result in a splitting of the ¹⁹F signal into a multiplet, providing further structural confirmation. The typical chemical shift range for organofluorine compounds is broad, but for a fluorine on an aromatic ring, it is generally found in a specific region. wikipedia.org
Two-Dimensional NMR Techniques for Connectivity and Proximity Determination
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide a complete and detailed map of the molecular structure, confirming the proposed connectivity of the 3-fluorophenyl group to the but-3-enoic acid moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene double bond are observed in the 1450-1650 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Alkene | C=C stretch | ~1640 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it an invaluable tool for identifying functional groups and elucidating the structural backbone of a molecule. The Raman spectrum of a compound is highly specific, often referred to as a molecular "fingerprint."
For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its key structural features: the fluorophenyl ring, the carbon-carbon double bond, and the carboxylic acid group. While direct experimental data for this specific compound is not widely published, analysis of structurally similar compounds, such as trans-cinnamic acid, provides a strong basis for predicting its spectral features. researchgate.netchemicalbook.com
Key expected vibrational modes for this compound would include:
C=C Stretch: A strong band associated with the stretching of the carbon-carbon double bond in the butenoic acid chain, typically appearing in the 1600-1650 cm⁻¹ region. researchgate.net
C=O Stretch: The carbonyl stretch from the carboxylic acid group is a prominent feature. In the solid state, carboxylic acids often form hydrogen-bonded dimers, which lowers the C=O stretching frequency to approximately 1650-1680 cm⁻¹. nih.gov In a non-associated state, this band would appear at a higher frequency, around 1720 cm⁻¹. nih.gov
Aromatic Ring Modes: The 3-fluorophenyl group will give rise to several characteristic bands, including C-C ring stretching vibrations, typically in the 1400-1600 cm⁻¹ range, and C-H bending vibrations. The C-F stretching vibration is also expected, though its intensity can vary.
C-H Bending: Vibrations corresponding to the vinyl and aromatic C-H bonds will also be present.
The presence of the fluorine atom on the phenyl ring can induce slight shifts in the vibrational frequencies of the aromatic ring modes compared to its non-fluorinated analog, (E)-4-phenylbut-3-enoic acid, due to its mass and electronic effects.
Table 1: Predicted Major Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbonyl C=O Stretch (Dimer) | 1650 - 1680 | Strong |
| Alkene C=C Stretch | 1600 - 1650 | Strong |
| Aromatic C=C Ring Stretch | 1580 - 1610 | Medium-Strong |
| Aromatic C=C Ring Stretch | 1400 - 1500 | Medium |
| C-F Stretch | 1100 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. In a typical mass spectrometry experiment, a molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (molecular formula C₁₀H₉FO₂, molecular weight 180.18 g/mol ), the mass spectrum would provide crucial confirmatory data. Using electrospray ionization (ESI) in negative mode, the deprotonated molecule, or parent ion [M-H]⁻, would be expected at an m/z of approximately 179.1. researchgate.net
The fragmentation of this parent ion provides further structural information. For cinnamic acid, a close analog, tandem mass spectrometry (MS/MS) shows that the dominant fragment results from the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. researchgate.net A similar fragmentation pathway is expected for this compound.
Expected key fragments in the mass spectrum include:
Molecular Ion Peak [M]⁺ or [M-H]⁻: The most direct evidence of the compound's molecular weight.
Loss of CO₂: A fragment corresponding to [M-H-44]⁻, resulting from the decarboxylation of the parent ion.
Acylium Ion: In positive ion mode, cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of characteristic acylium ions. esrf.fr
Liquid chromatography-mass spectrometry (LC-MS) is a particularly effective method for analyzing carboxylic acids, often employing ESI. nih.govresearchgate.net This technique allows for the separation of the compound from a mixture before it enters the mass spectrometer, ensuring a clean and interpretable spectrum.
Table 2: Predicted Key Ions in Mass Spectrometry of this compound
| Ion | Ionization Mode | Predicted m/z | Description |
| [M-H]⁻ | Negative ESI | 179.1 | Deprotonated parent molecule |
| [M-H-CO₂]⁻ | Negative ESI | 135.1 | Loss of carbon dioxide from parent ion |
| [M+H]⁺ | Positive ESI | 181.1 | Protonated parent molecule |
| [M+Na]⁺ | Positive ESI | 203.1 | Sodium adduct of the molecule |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₁₀H₉FO₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 66.67% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.04% |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.54% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.76% |
| Total | 180.178 | 100.00% |
Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the molecular formula C₁₀H₉FO₂. nih.gov
X-ray Diffraction Studies (for crystalline derivatives or complexes)
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a solid-state compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
Similarly, studies on various co-crystals of cinnamic acid derivatives show that the carboxylic acid group consistently participates in robust hydrogen-bonding motifs, often forming dimers or chains with other molecules. bris.ac.uk
For a crystalline sample of this compound, an X-ray diffraction study would be expected to reveal:
The formation of hydrogen-bonded dimers via the carboxylic acid groups, a common structural motif for carboxylic acids.
The specific bond lengths and angles of the fluorophenyl ring and the butenoic acid chain.
The planarity of the phenyl ring and the conjugated system.
Powder X-ray diffraction (PXRD) can also be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that can be used for phase identification and to confirm the formation of a specific crystalline form. bris.ac.uk
Table 4: Example Crystal Data for a Related Compound, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid nih.gov
| Parameter | Value |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4093 (9) |
| b (Å) | 5.7749 (4) |
| c (Å) | 14.7469 (8) |
| β (°) | 96.300 (6) |
| Volume (ų) | 965.77 (11) |
| Z (molecules per unit cell) | 4 |
| Key Interaction | O—H⋯O Hydrogen Bonds |
This data illustrates the level of detail that X-ray diffraction can provide, confirming the molecular connectivity and revealing the supramolecular architecture.
Computational Chemistry and Theoretical Investigations of 4 3 Fluorophenyl but 3 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. semanticscholar.org The process begins with geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. This is achieved using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. ajchem-a.comresearchgate.net
For a molecule like 4-(3-Fluorophenyl)but-3-enoic acid, DFT would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar fluorinated compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were employed to establish these geometric parameters. ajchem-a.com The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through these calculations, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. semanticscholar.org
A hypothetical table of optimized geometric parameters for this compound, as would be generated by a DFT study, is presented below.
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length (Å) | C=C (enoic) | ~1.34 Å |
| C-C (phenyl-enoic) | ~1.48 Å | |
| C-F (phenyl) | ~1.35 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.36 Å | |
| Bond Angle (°) | C=C-C (enoic) | ~120° |
| C-C-O (carboxyl) | ~115° | |
| C-C-F (phenyl) | ~118° | |
| Note: These are hypothetical values for illustrative purposes based on general chemical principles. |
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. semanticscholar.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity. semanticscholar.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. For fluorophenyl-containing compounds, the HOMO-LUMO gap can be calculated using DFT. For example, in the case of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability for that particular compound. ajchem-a.com
A similar analysis for this compound would provide insights into its electronic behavior and potential for participating in chemical reactions.
Table of Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -2.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: These are hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, indicating its potential as a site for electrophilic interaction. The acidic proton of the hydroxyl group would be a region of high positive potential (blue). The fluorine atom, being highly electronegative, would also create a region of negative potential on the phenyl ring. Such an analysis is invaluable for understanding intermolecular interactions and chemical reactivity. ajchem-a.com
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deq-chem.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of charge delocalization and intramolecular interactions. uni-muenchen.de The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization effect, contributing to the molecule's stability. uni-muenchen.de
In the context of this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization across the π-system of the phenyl ring and the butenoic acid chain. wisc.edu This analysis can also provide insights into the stability conferred by hyperconjugative interactions.
Illustrative Table of NBO Analysis Results
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C=C) | π*(C=O) | ~2-5 | π-conjugation |
| LP(O) | σ*(C-C) | ~1-3 | Hyperconjugation |
| π(phenyl) | π*(C=C) | ~5-10 | π-conjugation |
Note: These are hypothetical values for illustrative purposes.
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. ru.nl Molecules with large β values are promising candidates for NLO materials.
The NLO properties of organic molecules are often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. ru.nl For this compound, the phenyl ring and the double bond form a conjugated system. The fluorine atom acts as a weak electron-withdrawing group, and the carboxylic acid group also has electron-withdrawing character. DFT calculations can be employed to compute the first hyperpolarizability and other NLO parameters, providing an assessment of the molecule's potential for NLO applications. ru.nl
Conformational Analysis and Stereochemical Insights through Computational Methods
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. Computational methods are well-suited for this purpose.
For a flexible molecule like this compound, there are several rotatable bonds, including the C-C single bonds in the butenoic acid chain and the bond connecting the phenyl ring to the chain. A systematic conformational search can be performed using computational methods to identify the various low-energy conformers. The relative stability of these conformers can then be determined by calculating their energies using DFT or other high-level theoretical methods. rsc.org
This analysis would also provide insights into the stereochemistry of the molecule, such as the preferred orientation of the phenyl ring with respect to the butenoic acid chain and the potential for intramolecular hydrogen bonding between the carboxylic acid group and the fluorine atom or the π-system of the ring.
Reaction Mechanism Studies and Transition State Analysis
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical investigation of its potential reactions. Methodologies such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and elucidating reaction pathways. nih.gov
Transition state theory is a fundamental concept in understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. researchgate.netucsb.edu Computational methods can be employed to locate and characterize these fleeting structures, providing crucial information about the feasibility and rate of a proposed reaction mechanism. researchgate.netscm.comyoutube.com
For this compound, several reaction types could be computationally explored:
Electrophilic Addition to the Alkene: The double bond in the butenoic acid chain is susceptible to electrophilic attack. Computational studies could model the addition of various electrophiles (e.g., halogens, protic acids) to predict the regioselectivity and stereoselectivity of the reaction. The fluorine atom on the phenyl ring, being an electron-withdrawing group, will influence the electron density of the double bond, which can be quantified through computational analysis.
Radical Reactions: The reactivity of similar compounds, like cinnamic acid derivatives, towards free radicals has been a subject of theoretical investigation. nih.govnih.gov DFT calculations can be used to study the thermodynamics of different radical scavenging mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT). nih.gov Such studies could elucidate the antioxidant potential of this compound.
Cycloaddition Reactions: The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction. scm.com Computational modeling can predict the feasibility and stereochemical outcome of such reactions, as well as the structure of the transition state.
The process of computationally studying a reaction mechanism typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. researchgate.net
Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) method, are used to locate the transition state structure connecting reactants and products. scm.comyoutube.com
Frequency Calculation: A frequency calculation is performed on the optimized structures. For a minimum energy structure (reactant or product), all vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.netscm.com
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products. researchgate.net
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods, which are computational approaches to predict chemical and biological properties, are invaluable for assessing the reactivity and selectivity of molecules like this compound without the need for extensive laboratory experiments. These predictions are often based on the molecule's electronic structure and can guide synthetic efforts and drug discovery processes.
One of the key aspects of in silico prediction is the calculation of various molecular descriptors. These descriptors can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govmdpi.com
Key Molecular Descriptors and Their Significance:
| Descriptor | Description | Relevance to Reactivity and Selectivity |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the surface of a molecule. | Indicates regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for electrophilic and nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of chemical reactivity. |
| Atomic Charges | The distribution of electron density among the atoms in a molecule. | Can help identify reactive sites; for example, atoms with a large positive charge are more susceptible to nucleophilic attack. |
| Dipole Moment | A measure of the overall polarity of a molecule. | Influences solubility and intermolecular interactions, which can affect reaction rates and selectivity in different solvents. |
For this compound, the fluorine atom at the meta position of the phenyl ring has a significant impact on its electronic properties. As a moderately electron-withdrawing group, it will influence the electron density distribution across the entire molecule. In silico calculations can precisely quantify this effect. For instance, the electron-withdrawing nature of fluorine would be expected to decrease the electron density of the aromatic ring and, to a lesser extent, the double bond, potentially affecting its susceptibility to electrophilic attack.
Predicting Selectivity:
In silico methods are particularly useful for predicting selectivity in reactions where multiple products are possible.
Regioselectivity: In reactions like electrophilic addition, computational modeling can determine the relative stability of the carbocation intermediates formed by the attack at different positions of the double bond. The more stable intermediate will correspond to the major product.
Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can calculate the energies of the transition states leading to each isomer. The transition state with the lower energy will correspond to the major stereoisomer.
While no specific QSAR studies on this compound are readily available, the principles of QSAR could be applied to a series of its derivatives to correlate their structural features with a particular chemical reactivity or biological activity. nih.govrsdjournal.orgresearchgate.net This would involve synthesizing a library of related compounds, measuring their activity, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.
Future Perspectives and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis. For a compound like 4-(3-Fluorophenyl)but-3-enoic acid, this translates to developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for creating similar cinnamic acid derivatives often rely on stoichiometric reagents and volatile organic solvents. Future research will likely focus on several key areas to mitigate these issues.
One promising direction is the use of greener solvent systems. Supercritical carbon dioxide (scCO₂) and aqueous micellar systems are gaining traction as alternatives to conventional organic solvents. For instance, the Heck reaction, a common method for forming the carbon-carbon double bond in the butenoic acid chain, could be adapted to these solvent systems.
Another critical aspect is the adoption of catalytic methods that minimize waste. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach. For example, engineered enzymes could be developed for the key bond-forming reactions in the synthesis of this compound.
The table below outlines potential green chemistry approaches for the synthesis of this compound, drawing parallels from established methods for related molecules.
| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Advantages |
| Aqueous Micellar Catalysis | Performing Heck or Suzuki coupling reactions in water with the aid of surfactants. | Reduced use of volatile organic compounds (VOCs), enhanced reaction rates, and simplified product isolation. |
| Biocatalysis | Employing enzymes (e.g., phenylalanine ammonia-lyase or engineered variants) for the synthesis of the cinnamic acid core. | High stereoselectivity, mild reaction conditions (ambient temperature and pressure), and use of renewable resources. |
| Mechanochemistry | Conducting reactions in a ball mill with minimal or no solvent. | Significant reduction in solvent waste, potential for accessing novel reactivity, and energy efficiency. |
| Use of Renewable Feedstocks | Investigating the synthesis of precursors from bio-based sources. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
Catalyst Development for Enhanced Stereoselectivity and Regioselectivity
The geometry of the double bond and the potential for chirality in derivatives of this compound make stereocontrol a paramount concern. The development of novel catalysts is at the heart of addressing this challenge. The Heck reaction, for instance, can yield both E and Z isomers. While the (E)-isomer is often the thermodynamically favored product, achieving high selectivity can be challenging.
Future research will likely focus on the design of sophisticated ligands for transition metal catalysts (e.g., palladium, nickel, or copper) that can precisely control the stereochemical outcome of the reaction. For example, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can be tailored to favor the formation of one isomer over the other.
Regioselectivity is another critical factor, particularly when considering reactions on the fluorinated aromatic ring. The fluorine substituent directs incoming electrophiles or coupling partners to specific positions. Advanced catalytic systems can be designed to override this inherent directing effect, allowing for the synthesis of a wider range of derivatives.
The following table summarizes potential catalyst developments and their impact on the synthesis of this compound.
| Catalyst Development Area | Specific Goal | Potential Impact on Synthesis |
| Ligand Design for Heck Reaction | Development of bulky, electron-rich phosphine or NHC ligands for palladium catalysts. | Enhanced selectivity for the (E)-isomer, reducing the need for purification. |
| Asymmetric Hydrogenation Catalysts | Chiral rhodium or ruthenium catalysts for the stereoselective reduction of the double bond. | Access to enantiomerically pure 4-(3-Fluorophenyl)butanoic acid and its derivatives. |
| Directed C-H Functionalization | Transition metal catalysts that can selectively functionalize specific C-H bonds on the phenyl ring. | Diversification of the molecular structure without the need for pre-functionalized starting materials. |
| Dual-Catalysis Systems | Combining two different catalysts to perform multiple transformations in a single pot. | Increased efficiency and reduced number of synthetic steps. |
Integration into Flow Chemistry Methodologies for Scalable Synthesis
The transition from batch to continuous flow processing is a significant trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automated, on-demand synthesis. For a molecule like this compound, which may be a valuable building block, scalable and reliable synthesis is crucial.
Integrating the synthesis of this compound into a flow chemistry platform would involve designing a sequence of reactors, pumps, and purification modules. For example, a packed-bed reactor containing a heterogeneous catalyst could be used for a key coupling reaction, followed by an in-line extraction and crystallization module to isolate the pure product.
The benefits of such an approach are manifold. The small reactor volumes enhance safety when dealing with potentially hazardous reagents or exothermic reactions. The precise control over reaction parameters (temperature, pressure, and residence time) can lead to higher yields and purities. Furthermore, scaling up production is simply a matter of running the system for a longer duration, rather than using larger and more cumbersome reactors.
| Flow Chemistry Module | Purpose in the Synthesis of this compound | Key Advantages |
| Packed-Bed Reactor with Heterogeneous Catalyst | To perform a key coupling reaction (e.g., Heck or Suzuki) using a solid-supported catalyst. | Easy separation of the catalyst from the product stream, catalyst recycling, and stable long-term operation. |
| Microreactor for Fast, Exothermic Reactions | To carry out reactions that release a significant amount of heat under precise temperature control. | Superior heat dissipation, preventing runaway reactions and the formation of byproducts. |
| Automated In-line Purification | To continuously purify the product stream using techniques like liquid-liquid extraction or chromatography. | Reduced manual handling, consistent product quality, and integration with the synthesis steps. |
| Real-time Reaction Monitoring | To use spectroscopic techniques (e.g., IR or NMR) to monitor the progress of the reaction in real-time. | Immediate feedback for process optimization and quality control. |
Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry has become an indispensable tool in modern drug discovery and process development. For this compound, computational modeling can provide valuable insights at multiple levels. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the stereochemical outcome of catalytic reactions, and understand the electronic properties of the molecule.
By modeling the transition states of a reaction, chemists can rationally design catalysts and reaction conditions to favor the desired product. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.
Furthermore, computational methods can be used to predict the biological activity and pharmacokinetic properties of derivatives of this compound. By docking virtual compounds into the active sites of target proteins, researchers can identify promising candidates for further synthesis and testing. This in silico screening can dramatically accelerate the drug discovery process.
| Computational Modeling Technique | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | To model the mechanism of catalytic reactions used in its synthesis. | Prediction of reaction barriers, intermediates, and the most favorable reaction pathways. |
| Molecular Dynamics (MD) Simulations | To study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. | Understanding of its behavior in different environments and its binding modes to target proteins. |
| Quantitative Structure-Activity Relationship (QSAR) | To build models that correlate the structural features of its derivatives with their biological activity. | Prediction of the activity of new, unsynthesized compounds, guiding the design of more potent analogs. |
| Virtual Screening and Docking | To screen libraries of virtual compounds based on the this compound scaffold against biological targets. | Identification of potential drug candidates with high binding affinities. |
Exploration of Novel Reactivity Pathways for Diversified Applications
The chemical structure of this compound offers multiple handles for further chemical modification, opening up a vast chemical space for the synthesis of new and potentially bioactive molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and alcohols. The carbon-carbon double bond can undergo a range of addition reactions, including hydrogenation, halogenation, and epoxidation. The fluorinated phenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.
A particularly interesting avenue of research is the use of this compound as a building block for the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, it is possible to construct a variety of ring systems, such as lactones, pyridinones, and quinolones, which are common motifs in many pharmaceuticals.
The exploration of these novel reactivity pathways will undoubtedly lead to a diverse library of compounds with a wide range of potential applications, from materials science to medicinal chemistry.
| Reactivity Pathway | Potential Transformation of this compound | Resulting Chemical Scaffold |
| Intramolecular Cyclization | Acid- or base-catalyzed cyclization onto the double bond or the aromatic ring. | Lactones, quinolinones, and other heterocyclic systems. |
| Multi-component Reactions | Using the compound as a substrate in reactions involving three or more starting materials. | Rapid assembly of complex molecular architectures in a single step. |
| Photoredox Catalysis | Utilizing visible light to drive novel chemical transformations, such as radical additions to the double bond. | Access to unique functionalization patterns that are not achievable with traditional methods. |
| Late-Stage Functionalization | Modifying the fluorinated phenyl ring in the final steps of a synthetic sequence. | Rapid generation of a library of analogs for structure-activity relationship studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
